molecular formula C17H15BrN2O4S B3473207 N-(1,3-benzothiazol-2-yl)-2-bromo-3,4,5-trimethoxybenzamide

N-(1,3-benzothiazol-2-yl)-2-bromo-3,4,5-trimethoxybenzamide

Cat. No.: B3473207
M. Wt: 423.3 g/mol
InChI Key: FUEBHBAIKYUUAV-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-bromo-3,4,5-trimethoxybenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring.

Preparation Methods

The synthesis of N-(1,3-benzothiazol-2-yl)-2-bromo-3,4,5-trimethoxybenzamide typically involves the reaction of 2-aminobenzothiazole with 2-bromo-3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

N-(1,3-benzothiazol-2-yl)-2-bromo-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon or copper iodide. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-bromo-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes in bacteria or cancer cells. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

N-(1,3-benzothiazol-2-yl)-2-bromo-3,4,5-trimethoxybenzamide can be compared with other benzothiazole derivatives, such as:

    2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.

    2-Mercaptobenzothiazole: Widely used as a rubber vulcanization accelerator and has antimicrobial activity.

    6-Nitrobenzothiazole: Studied for its potential as an anticancer agent.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-bromo-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O4S/c1-22-11-8-9(13(18)15(24-3)14(11)23-2)16(21)20-17-19-10-6-4-5-7-12(10)25-17/h4-8H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEBHBAIKYUUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)NC2=NC3=CC=CC=C3S2)Br)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,3-benzothiazol-2-yl)-2-bromo-3,4,5-trimethoxybenzamide
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N-(1,3-benzothiazol-2-yl)-2-bromo-3,4,5-trimethoxybenzamide
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N-(1,3-benzothiazol-2-yl)-2-bromo-3,4,5-trimethoxybenzamide
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N-(1,3-benzothiazol-2-yl)-2-bromo-3,4,5-trimethoxybenzamide

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